Paradoxical ERK Activation: Type II vs. Type I RAF Inhibitors
In HEK293T cells co-expressing wild-type BRAF and CRAF, the type I inhibitor dabrafenib increased ERK phosphorylation (p-ERK) at all tested concentrations (8, 80, and 800 nM)—a hallmark of paradoxical pathway activation. In contrast, AZ-628 increased p-ERK only at the lowest concentrations (8 and 80 nM) and inhibited ERK at 800 nM. The strongest paradoxical ERK activation for dabrafenib occurred at 80 nM, and the magnitude of this activation was substantially greater than that induced by AZ-628 [1]. Mechanistically, AZ-628 binds the DFG-out (inactive) conformation of BRAF with a slow off-rate, which prevents the inhibitor-induced RAF dimerization from translating into catalytic transactivation of the unbound protomer [2]. CRAF overexpression reduced dabrafenib-mediated ERK inhibition in both V600E and D549G BRAF backgrounds, but barely altered AZ-628-mediated ERK inhibition, confirming that AZ-628 maintains target suppression even under CRAF-driven resistance conditions [1].
| Evidence Dimension | Paradoxical ERK activation (p-ERK induction) in HEK293T WT BRAF + CRAF co-expression model |
|---|---|
| Target Compound Data | AZ-628: no paradoxical ERK activation at 800 nM (net inhibition); weak paradoxical activation at 8–80 nM only |
| Comparator Or Baseline | Dabrafenib: paradoxical ERK activation at all concentrations tested (8, 80, 800 nM); strongest activation at 80 nM |
| Quantified Difference | Qualitatively distinct: dabrafenib induces paradoxical ERK activation across the full dose range; AZ-628 does not at therapeutic (800 nM) concentration |
| Conditions | HEK293T cells co-transfected with WT BRAF and CRAF; drug treatment for 2 h; p-ERK measured by immunoblot |
Why This Matters
For experiments in RAS-active or CRAF-expressing contexts—including many KRAS-mutant cancers—type I inhibitors like dabrafenib artifactually activate the MAPK pathway, whereas AZ-628 avoids this confounding effect, making it the correct choice for mechanistic studies of RAF signaling.
- [1] Pieck, A. C. et al. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer. Oncotarget 9, 16110–16123 (2018). View Source
- [2] Hatzivassiliou, G. et al. RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature 464, 431–435 (2010). View Source
